4-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide
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Description
4-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C20H23F3N4O2 and its molecular weight is 408.425. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar triazole core have been reported to interact with a variety of enzymes and receptors . These interactions can lead to a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
The triazole nucleus, a key component of this compound, is known for its ability to form specific interactions with different target receptors . This interaction is facilitated by the hydrogen bond accepting and donating characteristics of the triazole core .
Biochemical Pathways
Compounds with a similar triazole core have been reported to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds .
Result of Action
Compounds with a similar triazole core have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
4-phenyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O2/c21-20(22,23)15-6-7-16-25-26-17(27(16)13-15)12-24-18(28)19(8-10-29-11-9-19)14-4-2-1-3-5-14/h1-5,15H,6-13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYBIHWGUNKJHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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